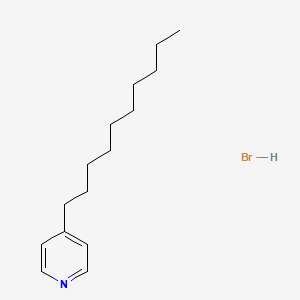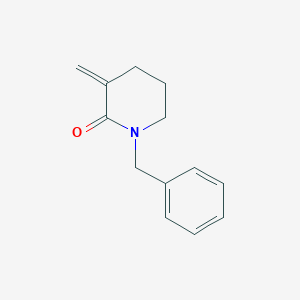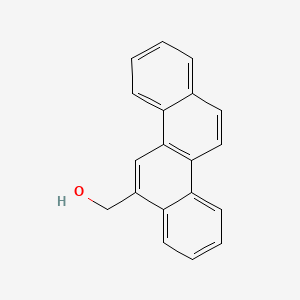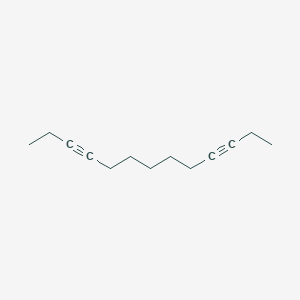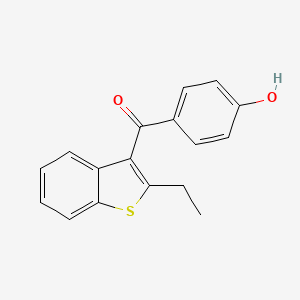
(2-Ethyl-1-benzothiophen-3-yl)(4-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-1-benzothiophen-3-yl)(4-hydroxyphenyl)methanone is an organic compound with the molecular formula C17H14O2S It is a derivative of benzothiophene and phenol, characterized by the presence of an ethyl group at the 2-position of the benzothiophene ring and a hydroxyphenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1-benzothiophen-3-yl)(4-hydroxyphenyl)methanone typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of 2-ethylthiophenol with an appropriate electrophile.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-hydroxybenzoyl chloride reacts with the benzothiophene core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(2-Ethyl-1-benzothiophen-3-yl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
科学的研究の応用
(2-Ethyl-1-benzothiophen-3-yl)(4-hydroxyphenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.
作用機序
The mechanism of action of (2-Ethyl-1-benzothiophen-3-yl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
(2-Ethyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone: This compound is similar in structure but contains an oxygen atom in place of sulfur in the benzothiophene ring.
(2-Ethyl-1-benzothiophen-3-yl)(4-methoxyphenyl)methanone: This compound has a methoxy group instead of a hydroxy group on the phenyl ring.
Uniqueness
(2-Ethyl-1-benzothiophen-3-yl)(4-hydroxyphenyl)methanone is unique due to the presence of both the benzothiophene and hydroxyphenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
39620-27-4 |
|---|---|
分子式 |
C17H14O2S |
分子量 |
282.4 g/mol |
IUPAC名 |
(2-ethyl-1-benzothiophen-3-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C17H14O2S/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3 |
InChIキー |
QYPPVHVDSALQIE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


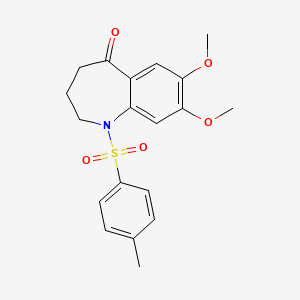
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)
![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
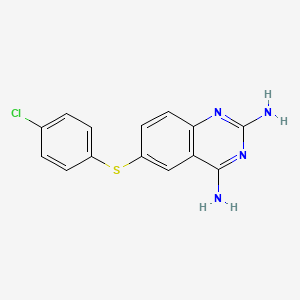
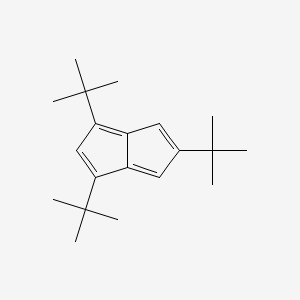
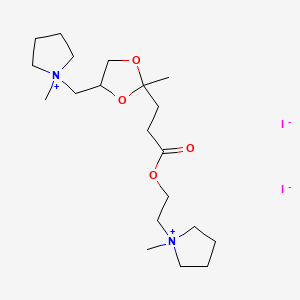
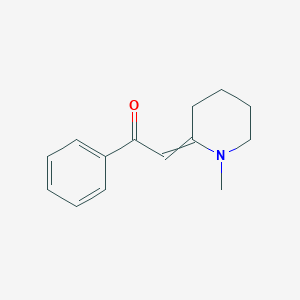
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride](/img/structure/B14665380.png)
